REACTION_SMILES
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[C:13](=[S:14])([n:15]1[cH:16][cH:17][cH:18][cH:19][c:20]1=[O:21])[n:22]1[cH:23][cH:24][cH:25][cH:26][c:27]1=[O:28].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[n:7]([cH:8]1)[n:9][c:10]([NH2:12])[n:11]2.[Cl:29][CH2:30][Cl:31]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[n:7]([cH:8]1)[n:9][c:10]([N:12]=[C:13]=[S:14])[n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccccn1C(=S)n1ccccc1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(N)nn2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COc1ccc2nc(N=C=S)nn2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |